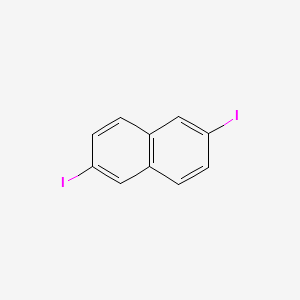

2,6-Diiodonaphthalene

説明

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

Halogenated naphthalenes, a class of naphthalene derivatives where one or more hydrogen atoms are substituted by halogens, are of significant interest in materials science and organic synthesis. The introduction of halogen atoms, such as iodine, onto the naphthalene core significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions. chemrxiv.org

Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution reactions due to the increased unsaturation from the fused rings. numberanalytics.com The iodination of naphthalene can lead to various isomers, with the substitution pattern influencing the compound's characteristics. For instance, 1-iodonaphthalene (B165133) and 2-iodonaphthalene (B183038) are precursors in the synthesis of di-iodinated naphthalenes. evitachem.com The synthesis of 2,6-diiodonaphthalene can be achieved through methods like the oxyiodination of naphthalene, where the reaction conditions can be controlled to favor the formation of the 2,6-isomer. evitachem.comgoogle.com

The presence of two iodine atoms at the 2 and 6 positions imparts a symmetrical structure to the this compound molecule. evitachem.com This symmetry, along with the electronic effects of the iodine atoms, influences its crystal packing and potential for forming specific intermolecular interactions, such as halogen bonding. These characteristics are crucial for its application in the design of new materials. chemrxiv.org

Significance as a Synthon in Advanced Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a highly significant synthon, primarily due to the reactivity of its carbon-iodine bonds. evitachem.com The iodine atoms are excellent leaving groups in a variety of chemical reactions, making this compound a versatile building block for the construction of more complex organic molecules. evitachem.com

One of the most important applications of this compound as a synthon is in transition metal-catalyzed cross-coupling reactions. evitachem.comrsc.org These reactions, such as Suzuki, Stille, and Heck couplings, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The two iodine atoms on this compound allow for sequential or double cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties. evitachem.com This capability is particularly valuable in the development of organic semiconductors, polymers, and other functional materials. ontosight.ai

For example, this compound can be used to synthesize 2,6-disubstituted naphthalenes, which are important precursors for high-performance polymers and liquid crystals. The aminolysis of this compound to produce 2,6-diaminonaphthalene is a key step in the preparation of certain condensation polymers. google.com Furthermore, its derivatives are explored for their potential in pharmaceutical research. ontosight.ai The ability to precisely introduce functional groups at the 2 and 6 positions makes this compound an indispensable tool for chemists aiming to create novel molecular architectures with specific functions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 36316-88-8 |

| Molecular Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.96 g/mol |

| Appearance | Pale yellow crystals or solid |

| Melting Point | Approximately 100 °C |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform; insoluble in water |

| InChI Key | JEVDBSPYZIVTGM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVDBSPYZIVTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189851 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36316-88-8 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2,6 Diiodonaphthalene

Direct Iodination Strategies for Naphthalene (B1677914)

Direct iodination of naphthalene presents a straightforward approach to introduce iodine atoms onto the aromatic ring. However, controlling the regioselectivity to favor the 2,6-isomer is a critical challenge.

Oxidative Iodination Protocols

Oxidative iodination methods are commonly employed to generate the highly reactive iodinating species required for the functionalization of aromatic compounds like naphthalene. These protocols involve the use of molecular iodine in the presence of an oxidizing agent.

One prominent method is the oxyiodination of naphthalene, where naphthalene is treated with iodine and an oxidizing agent, such as oxygen, to produce 2-monoiodonaphthalene as an intermediate. This intermediate is then separated and subjected to a second oxyiodination step to yield 2,6-diiodonaphthalene. evitachem.com The final product is typically purified by crystallization. evitachem.com

Various oxidizing systems have been investigated to facilitate this transformation. For instance, the combination of iodine, sodium iodate (B108269) (NaIO₃), and sulfuric acid in an aqueous acetic acid medium has been used for the iodination of naphthalenes. researchgate.net Another approach utilizes nitric acid to oxidize molecular iodine to iodonium (B1229267) ions, which then act as the electrophile. Environmentally benign methods have also been explored, such as the use of sodium percarbonate as a stable and inexpensive oxidant. nih.gov Hydrogen peroxide in conjunction with an acidified sodium periodate (B1199274) solution in aqueous ethanol (B145695) has also been reported for effective iodination. researchgate.net

Catalytic Approaches in Iodination

Catalytic systems play a crucial role in enhancing the efficiency and regioselectivity of the direct iodination of naphthalene. Zeolite catalysts, in particular, have demonstrated significant promise in directing the iodination to the 2- and 6-positions.

Shape-selective catalytic oxyiodination of naphthalene using KX zeolite has been shown to be a significant method for producing this compound. evitachem.com This catalytic process displays a strong preference for iodination at the 2-position, leading to a higher yield of 2-iodonaphthalene (B183038), which can subsequently undergo further iodination to form the desired this compound. evitachem.com The use of zeolite catalysts containing sodium, potassium, rubidium, or cesium ions in the presence of molecular oxygen can preferentially iodinate the 2-position. google.com Specifically, 13X type zeolites, especially those ion-exchanged with potassium, rubidium, or cesium, are preferred as they tend to increase the ratio of 2,6- to 2,7-diiodonaphthalene. google.com

Other catalytic systems include the use of iron(III) nitrate (B79036) supported on charcoal in the presence of dinitrogen tetroxide, which facilitates the regioselective iodination of activated aromatic compounds. researchgate.net

Regioselective Synthesis Techniques

Achieving regioselectivity in the synthesis of this compound is paramount. Several techniques have been developed to specifically target the 2- and 6-positions of the naphthalene ring.

As mentioned earlier, the use of zeolite catalysts in oxidative iodination is a key strategy for regioselective synthesis. The pore structure of zeolites can exert a shape-selective effect, favoring the formation of the sterically less hindered 2,6-isomer over other isomers. evitachem.comgoogle.com The reaction temperature can also influence the isomer ratio, with lower temperatures generally favoring the production of the 2,6-isomer over the 2,7-isomer, although this may come at the cost of reduced catalytic activity and conversion. google.com

Another approach involves the multi-step synthesis starting from precursors that already have directing groups or a substitution pattern that favors the formation of the 2,6-di-substituted product.

Multi-step Synthetic Routes from Naphthalene Precursors

Multi-step syntheses offer an alternative pathway to this compound, often providing better control over the final substitution pattern compared to direct iodination.

One notable multi-step method is the Sandmeyer reaction . wikipedia.orgnih.govmasterorganicchemistry.com This reaction involves the diazotization of an amino group on the naphthalene ring, followed by treatment with a copper(I) iodide salt to introduce the iodine atom. To synthesize this compound via this route, one would typically start with 2,6-diaminonaphthalene. The diamine is converted to its bis(diazonium) salt, which is then reacted with a source of iodide, such as potassium iodide or copper(I) iodide, to yield this compound.

Another multi-step approach is desulfonylative iodination . This method utilizes naphthalenesulfonyl chlorides as starting materials. For instance, 2,6-naphthalenedisulfonyl chloride can be treated with zinc iodide or potassium iodide in the presence of a palladium catalyst, such as dichlorobis(benzonitrile)palladium(II), along with lithium chloride and titanium(IV) isopropoxide, to yield this compound. oup.com This process involves the cleavage of the carbon-sulfur bond and the formation of a carbon-iodine bond.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound is often guided by factors such as yield, regioselectivity, and the availability of starting materials. The following table provides a comparative overview of different synthetic approaches.

| Synthesis Method | Starting Material | Reagents & Conditions | Yield | Selectivity | Reference(s) |

| Direct Iodination | |||||

| Oxidative Iodination | Naphthalene | I₂, O₂, KX zeolite catalyst | - | High for 2,6-isomer | evitachem.comgoogle.com |

| Naphthalene | I₂, NaIO₃, H₂SO₄, aq. AcOH | - | - | researchgate.net | |

| Naphthalene | I₂, conc. HNO₃, 80-100°C | 60-70% | Major product is 1,6-isomer | ||

| Multi-step Synthesis | |||||

| Desulfonylative Iodination | 2,6-Naphthalenedisulfonyl chloride | ZnI₂ or KI, [PdCl₂(PhCN)₂], LiCl, Ti(OPrⁱ)₄, 150°C | 84% | High for 2,6-isomer | oup.com |

| Sandmeyer Reaction | 2,6-Diaminonaphthalene | NaNO₂, HCl; then KI or CuI | - | High for 2,6-isomer | wikipedia.orgnih.govmasterorganicchemistry.com |

Advanced Functionalization and Derivatization of 2,6 Diiodonaphthalene

Halogen-Directed Transformations

The carbon-iodine bond in 2,6-diiodonaphthalene is the key to its synthetic utility. The high polarizability and relatively weak nature of the C–I bond make it susceptible to a range of reactions, particularly those catalyzed by transition metals, as well as nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. evitachem.com The two iodine atoms can be sequentially or simultaneously replaced, providing a pathway to a diverse array of substituted naphthalenes.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for the alkynylation of this compound. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the formation of a new carbon-carbon bond between the naphthalene (B1677914) core and the alkyne. wikipedia.org

The reaction conditions are generally mild, allowing for the coupling of a wide variety of terminal alkynes bearing different functional groups. nih.gov The dual iodine substituents on the naphthalene ring allow for stepwise or double alkynylation, leading to the synthesis of 2,6-dialkynylnaphthalene derivatives. These products are valuable precursors for the synthesis of more complex molecules, including functional materials and polycyclic aromatic hydrocarbons. The iodide functional groups can be further transformed through subsequent coupling reactions, expanding the synthetic possibilities. bohrium.com

Table 1: Examples of Sonogashira Coupling with Diiodoaromatics

| Aryl Halide | Alkyne | Catalyst System | Product | Application |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2,6-Bis(phenylethynyl)naphthalene | Precursor for organic materials wikipedia.org |

| 1,8-Diiodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 1,8-Bis(trimethylsilylethynyl)naphthalene | Intermediate for functional dyes |

This table presents illustrative examples of Sonogashira coupling reactions involving dihalogenated aromatic compounds to demonstrate the versatility of the reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used for the arylation of this compound due to its high functional group tolerance and the commercial availability of a vast array of boronic acids. mdpi.com

The reaction allows for the introduction of various aryl and heteroaryl groups at the 2 and 6 positions of the naphthalene ring. nih.gov By carefully selecting the reaction conditions and the stoichiometry of the reagents, it is possible to achieve either mono- or diarylation. This controlled functionalization is crucial for the synthesis of unsymmetrical 2,6-disubstituted naphthalenes, which are of interest in materials science and medicinal chemistry. The reactivity of the C-I bond in Suzuki-Miyaura coupling makes this compound a preferred substrate for these transformations. libretexts.org

Table 2: Suzuki-Miyaura Coupling of Dihaloarenes with Boronic Acids

| Dihaloarene | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-Diphenylnaphthalene |

| 1,8-Diiodonaphthalene | 3-Furanylboronic acid | Pd(OAc)₂ | K₂CO₃ | 1-(3-Furanyl)-8-iodonaphthalene researchgate.net |

This table provides representative examples of Suzuki-Miyaura coupling reactions with dihalogenated naphthalenes, highlighting the scope of the reaction.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of this compound, leading to the formation of styrenyl-type derivatives.

The reaction typically involves the use of a palladium catalyst, a base, and often a phosphine (B1218219) ligand to control the reactivity and selectivity. ntu.edu.sg The regioselectivity of the Heck reaction can be influenced by various factors, including the electronic properties of the olefin and the nature of the palladium catalyst. ntu.edu.sg While the Heck reaction is a powerful tool, it has been noted that certain diiodoaromatics, such as 1,8-diiodonaphthalene, can sometimes inhibit the coupling reaction under specific conditions. scispace.com

Table 3: Illustrative Heck Reaction Conditions

| Aryl Halide | Olefin | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol wikipedia.org |

| 2-Bromo-3,4,5-trimethoxybenzaldehyde | Various olefins | Pd/Fe₃O₄ | N/A | N/A rsc.org |

This table showcases general conditions for the Heck reaction, as specific examples with this compound were not detailed in the provided search results.

Beyond the more common palladium-catalyzed reactions, other transition metals can also be employed for the functionalization of aryl halides like this compound. These alternative methods can offer different reactivity profiles and may be advantageous for specific transformations. eie.gr

Kumada Coupling: This reaction utilizes a Grignard reagent and a nickel or palladium catalyst to couple with an organohalide. umb.edu It is a cost-effective method for creating carbon-carbon bonds. umb.edu

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. umb.edu The Negishi reaction is known for its broad scope and high functional group tolerance. rsc.orgumb.edu

Stille Coupling: This method involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. umb.edu The Stille reaction is valued for its tolerance of a wide range of functional groups. rsc.org

Rhodium-Catalyzed Coupling: Rhodium catalysts have been used in asymmetric Suzuki-Miyaura reactions, demonstrating the potential for enantioselective transformations. nih.gov

These alternative coupling strategies expand the synthetic chemist's toolbox for modifying this compound and other aryl halides, enabling the synthesis of a wider variety of complex molecules. acs.org

Nucleophilic Aromatic Substitution Reactions

The iodine atoms of this compound can be replaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. evitachem.com While the naphthalene ring itself is not highly activated towards nucleophilic attack, the presence of the iodine atoms can facilitate this type of transformation under appropriate conditions.

One notable example is the radical nucleophilic aromatic substitution (SRN1) reaction. In this process, an electron is transferred to the diiodonaphthalene, forming a radical anion. This intermediate then expels an iodide ion to generate an aryl radical, which can then react with a nucleophile. Research has shown that for the 2,6-isomer, the reaction with a thiolate nucleophile leads selectively to the disubstitution product via an efficient intramolecular electron transfer in the intermediate radical anion. rsc.org This contrasts with other diiodonaphthalene isomers, where monosubstitution or a mixture of products may be observed. rsc.org

Directed C-H Activation and Functionalization Strategies

While the reactivity of the C-I bonds is dominant, the direct functionalization of carbon-hydrogen (C-H) bonds on the naphthalene core represents a modern and atom-economical approach to building molecular complexity. snnu.edu.cn This strategy avoids the need for pre-functionalized starting materials. Directed C-H activation utilizes a coordinating functional group (directing group) on the substrate to position a transition-metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. sigmaaldrich.com

For this compound, this approach would involve first introducing a directing group onto the naphthalene scaffold. This group would then guide a catalyst, typically based on palladium, rhodium, or iridium, to activate a targeted C-H bond, usually at the ortho-position relative to the directing group, forming a stable metallacycle intermediate. snnu.edu.cnu-tokyo.ac.jp This intermediate can then react with various coupling partners to form new C-C, C-N, or C-O bonds. While specific literature detailing C-H activation directly on the this compound parent molecule is scarce, the principles are widely established for a vast range of aromatic and heterocyclic systems. diva-portal.orgrsc.orgacs.org

The key advantage of this methodology is the potential to functionalize positions that are not easily accessible through classical electrophilic substitution, offering a complementary strategy to reactions involving the C-I bonds.

| Directing Group (Hypothetical) | Potential C-H Activation Site(s) | Catalyst System (Typical) | Potential Products |

| Amide (-CONH-R) at C2 | C1 and C3 | Pd(OAc)₂, Rh(III) | Arylated, alkylated, or acyloxylated derivatives |

| Pyridyl at C2 | C3 | Pd(OAc)₂, Ru(II) | Olefinated or arylated derivatives |

| Carboxylic Acid (-COOH) at C2 | C3 | Pd(OAc)₂, Cu(OAc)₂ | Arylated or alkylated derivatives |

This table presents a conceptual overview of how directed C-H activation could be applied to a functionalized this compound framework based on established principles in the field.

**3.3. Introduction of Diverse Chemical Moieties

The iodine substituents in this compound serve as excellent leaving groups, facilitating the introduction of a wide range of functional groups through various substitution and coupling reactions.

The synthesis of alkoxy- and amino-substituted naphthalenes from this compound is crucial for developing new materials and biologically active compounds. researchgate.netnih.gov These transformations are typically achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amination and Etherification: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In this process, this compound is reacted with an amine or an alcohol in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos) and a base. This allows for the sequential or simultaneous replacement of the iodine atoms to yield 2,6-diaminonaphthalene or 2,6-dialkoxynaphthalene derivatives. nih.gov The corresponding diamines are valuable monomers for the preparation of high-performance condensation polymers. google.com

Nucleophilic Substitution: While less common for aryl iodides unless the ring is highly electron-deficient, nucleophilic aromatic substitution can be used under certain conditions, such as with copper catalysis (Ullmann condensation), to introduce amino and alkoxy groups.

| Reaction Type | Reagents | Catalyst/Ligand | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Base (e.g., NaOt-Bu) | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand | 2,6-Diaminonaphthalene derivatives |

| Buchwald-Hartwig Etherification | Alcohols/Phenols, Base (e.g., K₃PO₄) | Pd Catalyst, Phosphine Ligand | 2,6-Dialkoxynaphthalene derivatives |

| Ullmann Condensation | Amines, Alcohols | Cu(I) salt (e.g., CuI), Base, High Temp. | 2,6-Diamino/Dialkoxynaphthalene derivatives |

The conversion of this compound into naphthalene-2,6-dicarboxylic acid and its corresponding esters is of significant industrial importance. google.com Specifically, dimethyl 2,6-naphthalenedicarboxylate is a key monomer for producing polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal and chemical resistance compared to polyethylene terephthalate (B1205515) (PET). researchgate.net

Several synthetic routes are employed for this derivatization:

Carbonylation: Palladium-catalyzed carbonylation is a direct method for converting aryl halides to esters. The reaction of this compound with carbon monoxide and an alcohol (e.g., methanol) in the presence of a palladium catalyst yields the corresponding dimethyl 2,6-naphthalenedicarboxylate. google.com

Grignard/Organolithium Chemistry: A two-step approach involves converting this compound into a di-Grignard or di-organolithium reagent. This highly reactive intermediate is then quenched with carbon dioxide (CO₂) to form the dicarboxylic acid upon acidic workup. Subsequent esterification with an alcohol under acidic conditions yields the desired diester. mdpi.com

| Method | Key Reagents | Intermediate | Final Product |

| Palladium-catalyzed Carbonylation | Carbon Monoxide (CO), Alcohol (ROH), Base | Acyl-palladium complex | 2,6-Naphthalenedicarboxylate ester |

| Organometallic Carboxylation | Mg or n-BuLi, then CO₂ | Di-Grignard or di-lithium species | 2,6-Naphthalenedicarboxylic acid |

Synthesis of Polyhalogenated Naphthalene Derivatives

Starting from this compound, further halogenation can be achieved to produce polyhalogenated naphthalene derivatives. These compounds, particularly those with mixed halogens, are valuable for studying structure-property relationships and as intermediates for regioselective sequential cross-coupling reactions.

The introduction of additional halogen atoms (e.g., bromine, chlorine) onto the this compound core is typically accomplished through electrophilic aromatic substitution. The existing iodine atoms are ortho-, para-directing but also deactivating, meaning that forcing conditions may be required for subsequent halogenations. The reaction of naphthalene with excess iodine can lead to the formation of triiodonaphthalene isomers. researchgate.net Similarly, bromination or chlorination would be expected to occur at the most activated positions of the diiodonaphthalene ring. The synthesis of mixed-halogenated compounds like 2-chloro-6-iodonaphthalene (B1660931) has been reported, demonstrating the feasibility of these transformations.

| Target Derivative | Halogenating Agent | Reaction Type |

| Tri/Tetra-iodonaphthalene | I₂ / Oxidizing Agent (e.g., HNO₃) | Electrophilic Iodination |

| Bromo-diiodo-naphthalene | Br₂ / Lewis Acid (e.g., FeBr₃) | Electrophilic Bromination |

| Chloro-diiodo-naphthalene | Cl₂ / Lewis Acid (e.g., FeCl₃) | Electrophilic Chlorination |

Applications of 2,6 Diiodonaphthalene in Materials Science and Engineering

Organic Electronics and Optoelectronics

In the realm of organic electronics, the structural and electronic properties of the constituent molecules are paramount in determining device performance. 2,6-Diiodonaphthalene serves as a key precursor and building block for creating bespoke organic materials with tailored electronic and photophysical characteristics.

Precursors for Organic Semiconductors

This compound is a foundational molecule for the synthesis of high-performance organic semiconductors. evitachem.com Its two iodine atoms at the 2 and 6 positions provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. evitachem.com These reactions are instrumental in extending the π-conjugated system of the naphthalene (B1677914) core by forming new carbon-carbon bonds. This "building-blocks approach" allows for the creation of larger, more complex molecules with electronic properties suitable for use in devices like Organic Field-Effect Transistors (OFETs). nih.gov

The synthesis strategy often involves coupling this compound (or its more commercially available analogue, 2,6-dibromonaphthalene) with various boronic acids or alkynes to produce derivatives with enhanced charge transport capabilities. nih.gov The resulting materials often feature a linear, rigid backbone derived from the naphthalene unit, which can facilitate intermolecular interactions and charge hopping in the solid state. Research has demonstrated that naphthalene derivatives synthesized through these methods can achieve hole and electron mobilities suitable for ambipolar OFETs. nih.gov

| Derivative Class | Synthetic Reaction | Potential Application |

|---|---|---|

| Di(phenylethynyl)naphthalene | Sonogashira Coupling | Ambipolar OFETs |

| Di((E)-styryl)naphthalene | Heck Coupling / Suzuki Coupling | p-type layer in OFETs |

| Di(1H-inden-2-yl)naphthalene | Suzuki Coupling | Ambipolar OFETs |

Charge Transport Modulation via Halogenation

The substitution of hydrogen with iodine atoms on the naphthalene core significantly modulates the electronic properties and intermolecular interactions of the resulting materials, which in turn affects charge transport. evitachem.com The presence of heavy and polarizable iodine atoms influences molecular packing, orbital energy levels, and charge carrier mobility. researchgate.netucl.ac.uk

One key mechanism is the formation of halogen bonds, which are non-covalent interactions between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In the solid state, these directional interactions can be harnessed to guide the self-assembly of molecules into highly ordered structures, which are critical for efficient charge transport. researchgate.netresearchgate.net By controlling molecular packing and improving crystalline domain formation, halogen bonding can lead to a significant enhancement in field-effect mobility. researchgate.net Furthermore, the introduction of iodine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the semiconductor, which can improve charge injection and provide greater stability against oxidation in ambient conditions. researchgate.net

Development of Luminescent Materials

This compound is a promising building block for the development of specialized luminescent materials, particularly those that exhibit phosphorescence or thermally activated delayed fluorescence (TADF). This potential stems from the "internal heavy-atom effect," where the presence of heavy atoms like iodine enhances spin-orbit coupling. nih.gov

This enhanced coupling facilitates the otherwise spin-forbidden process of intersystem crossing (ISC), which is the transition of an electron from an excited singlet state (S₁) to a triplet state (T₁). nih.gov In standard fluorescent materials, energy is lost when excitons become trapped in non-emissive triplet states. However, in materials designed with heavy atoms, these triplet excitons can be harvested.

Phosphorescence : The heavy-atom effect increases the rate of radiative decay from the triplet state back to the ground state (T₁ → S₀), a process that produces phosphorescent light.

Thermally Activated Delayed Fluorescence (TADF) : In TADF emitters, the heavy-atom effect can also accelerate the rate of reverse intersystem crossing (rISC) from the triplet state back to the singlet state (T₁ → S₁). rsc.orgnih.gov This allows triplet excitons to be converted back into emissive singlet excitons, dramatically increasing the internal quantum efficiency of organic light-emitting diodes (OLEDs). Halogenation is a recognized strategy for shortening the emission lifetime of TADF materials without sacrificing efficiency. rsc.org

By incorporating this compound into larger molecular structures, materials scientists can leverage the heavy-atom effect to create highly efficient emitters for applications in OLED displays and solid-state lighting.

Polymer Chemistry and Advanced Polymeric Materials

The bifunctional reactivity of this compound makes it an excellent monomer for the synthesis of advanced conjugated polymers through various polycondensation methods. These naphthalene-based polymers are of significant interest for their thermal stability, mechanical properties, and potential use in electronic applications.

Monomer in Polycondensation Reactions

Polycondensation is a step-growth polymerization process in which bifunctional or polyfunctional monomers react to form polymers. This compound serves as an ideal AA-type monomer where the two carbon-iodine bonds are the reactive functional groups. It can undergo polymerization through several modern cross-coupling reactions, which have become cornerstones for the synthesis of conjugated polymers. researchgate.net

Common polycondensation reactions involving this compound or similar dihaloarenes include:

Suzuki Polycondensation : Reaction with an aromatic diboronic acid or ester in the presence of a palladium catalyst. chemrxiv.orgrsc.org

Heck Polycondensation : Reaction with a divinyl-aromatic compound, such as 1,4-divinylbenzene, to create vinylene bridges in the polymer backbone. ecust.edu.cn

Sonogashira Polycondensation : Reaction with a diethynyl-aromatic compound to form ethynylene linkages, yielding poly(arylene ethynylene)s. mit.edu

The reactivity of the carbon-iodine bond is typically higher than that of carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions in these polymerizations.

Synthesis of Naphthalene-Based Polymers

The use of this compound as a monomer allows for the synthesis of a variety of structurally precise naphthalene-based polymers. The 2,6-linkage pattern results in linear and rigid polymer chains, which can promote intermolecular π-stacking and enhance electronic and photophysical properties.

Several classes of important conjugated polymers can be synthesized using this monomer, with properties relevant for applications such as light-emitting diodes and conductive materials. researchgate.net

| Polymer Name | Co-monomer Type | Polymerization Method | Key Feature |

|---|---|---|---|

| Poly(2,6-naphthylene) | Self-condensation (e.g., via Grignard) | Kumada Coupling | High thermal stability, conductive when doped |

| Poly(2,6-naphthylene vinylene) | Divinyl arene | Heck Coupling | Electroluminescent (yellow-green emission) |

| Poly(2,6-naphthylene ethynylene) | Diethynyl arene | Sonogashira Coupling | High quantum yield fluorescence |

| Alternating Copolymers | Aryl diboronic acid | Suzuki Coupling | Tunable band gaps and electronic properties |

Role in the Production of Polyethylene (B3416737) Naphthalate (PEN) Precursors

Polyethylene naphthalate (PEN) is a high-performance polyester (B1180765) with superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.orgtaylorandfrancis.com It is synthesized from ethylene (B1197577) glycol and a naphthalene-based precursor, typically 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester, dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC). nacatsoc.orggoogle.com

While the primary industrial routes to these precursors often start from molecules like o-xylene (B151617) and butadiene or involve the selective alkylation of naphthalene, this compound represents a potential alternative starting material. researchgate.netjlu.edu.cn The iodine atoms can be converted to carboxylic acid functionalities through various synthetic transformations.

A plausible synthetic pathway could involve:

Carbonylation: A palladium-catalyzed carbonylation reaction of this compound with carbon monoxide and an alcohol (e.g., methanol) could directly yield dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC).

Grignard Reaction followed by Carboxylation: Conversion of this compound into a di-Grignard reagent, followed by reaction with carbon dioxide (CO2), would produce the dicarboxylate salt, which upon acidification yields 2,6-naphthalenedicarboxylic acid (2,6-NDA).

The crystal structures of key PEN precursors have been determined, providing insight into their packing and properties which influence the final polymer. nih.gov The development of efficient catalytic methods to convert dihalogenated naphthalenes into these dicarboxylic acids is an area of ongoing research interest.

Supramolecular Assemblies and Networks

Beyond covalent polymer synthesis, this compound is a powerful building block in supramolecular chemistry. The directional and specific non-covalent interactions it can form, particularly halogen bonding, allow for the construction of highly ordered, functional architectures. researchgate.net

Molecular Recognition and Host-Guest Systems

At the core of supramolecular chemistry is molecular recognition, where molecules selectively bind to one another. The iodine atoms on the this compound molecule are effective halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom.

This directional interaction allows this compound to act as a "guest" molecule, fitting into specifically designed "host" molecules that possess complementary halogen bond acceptor sites. This recognition process can drive the formation of well-defined host-guest complexes. For example, macrocyclic hosts containing pyridine (B92270) or carboxylate groups can selectively bind diiodonaphthalene, leading to the formation of inclusion complexes with tunable properties.

Self-Assembly Principles and Design

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. mdpi.com The structure of this compound provides several features that can be exploited in designing self-assembling systems:

Halogen Bonding: The two iodine atoms at opposite ends of the molecule can form linear, directional halogen bonds, promoting the formation of one-dimensional chains or tapes.

π-π Stacking: The large, planar naphthalene core facilitates π-π stacking interactions, where the aromatic rings stack on top of each other, contributing to the stability of the assembly.

Shape and Symmetry: The linear and symmetric nature of the molecule favors the formation of regular, repeating patterns.

By balancing these interactions, it is possible to program the self-assembly of this compound and its derivatives into predictable supramolecular structures. For example, in the solid state, it often forms herringbone stacking patterns. nih.gov The interplay between halogen bonding and π-π stacking can lead to the formation of two-dimensional sheets or three-dimensional networks. Complexation with other molecules, such as dihydroxy naphthalenes, can lead to the formation of nanotubes and nanofibers. nih.gov

Construction of Functional Supramolecular Architectures

The ability to control the self-assembly of this compound-based building blocks allows for the construction of functional supramolecular architectures. nih.govresearchgate.net These are ordered systems designed to perform a specific task, such as catalysis, separation, or sensing. semanticscholar.orgamu.edu.pl

By co-crystallizing this compound with molecules that act as halogen bond acceptors, it is possible to create porous crystalline materials known as co-crystals or halogen-bonded organic frameworks (XOFs). The size and shape of the pores in these materials can be tuned by changing the geometry of the building blocks. These porous architectures have potential applications in gas storage and separation.

Furthermore, functional groups can be incorporated into the building blocks to impart specific properties to the final assembly. For instance, attaching photoactive groups can lead to materials whose properties can be switched with light, while incorporating chiral centers can be used to create systems for enantioselective recognition and separation. The dynamic and reversible nature of the non-covalent bonds holding these architectures together can also lead to materials with responsive or self-healing properties. researchgate.netrsc.org

Lack of Specific Research on Biomedical Applications of this compound Derivatives Hinders Current Exploration

Despite the broad interest in naphthalene and its derivatives for various applications in materials science and biomedical research, a thorough review of scientific literature reveals a significant gap in the exploration of derivatives specifically synthesized from this compound for their potential biological activities. While the parent compound, naphthalene, has been the foundation for numerous studies leading to the development of therapeutic agents, derivatives originating from the 2,6-diiodo substituted variant have not been a focus of published antibacterial and anticancer research.

Cross-coupling reactions such as Suzuki and Sonogashira are common methods for functionalizing dihaloarenes like this compound, opening avenues to a vast array of novel chemical structures. These reactions would involve the substitution of the iodine atoms with various organic groups, creating a library of new compounds. Following synthesis, these novel derivatives would typically undergo screening for biological activity. For antibacterial properties, this would involve testing against a panel of pathogenic bacteria to determine their minimum inhibitory concentration (MIC). Similarly, for anticancer potential, the compounds would be evaluated against various cancer cell lines to measure their cytotoxic effects, often reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

However, a comprehensive search of available scientific databases and research articles did not yield any studies that specifically report on the synthesis of derivatives from this compound followed by an evaluation of their antibacterial or anticancer properties. The existing body of research on bioactive naphthalene derivatives is extensive but focuses on molecules synthesized from other naphthalene precursors.

This lack of specific research means that there is currently no data available to populate tables on the antibacterial or anticancer efficacy of this compound derivatives. The scientific community has not yet explored this particular avenue of naphthalene chemistry for biomedical applications, and therefore, no detailed research findings on their potential as therapeutic agents can be presented. The potential of this compound as a scaffold for the development of new antibacterial and anticancer drugs remains an unexplored area of medicinal chemistry.

Spectroscopic and Structural Elucidation of 2,6 Diiodonaphthalene and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-diiodonaphthalene in solution. rsc.org Due to the C2h symmetry of the molecule, the number of unique proton and carbon environments is simplified, leading to a relatively straightforward spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit three distinct signals corresponding to the three chemically non-equivalent protons on the naphthalene (B1677914) ring system.

The protons at the 1, 5, 3, and 7 positions are all chemically distinct due to their proximity to the iodine substituents.

The H1 and H5 protons are expected to appear as a doublet, coupled to the H3 and H7 protons, respectively.

The H3 and H7 protons will also appear as a doublet, coupled to the H1 and H5 protons.

The H4 and H8 protons are equivalent and are predicted to appear as a singlet, as they are coupled to the iodinated carbons and have no adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the symmetric structure.

C1/C5: These carbons are adjacent to the iodinated carbons.

C2/C6: These are the carbons directly bonded to the iodine atoms. Their chemical shift is significantly influenced by the carbon-iodine bond.

C3/C7: These carbons are ortho to the iodine-bearing carbons.

C4/C8: These carbons are meta to the iodine substituents.

C9/C10: These are the bridgehead carbons in the naphthalene ring system.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict NMR chemical shifts with high accuracy, providing a valuable reference for experimental data. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | H1, H5 | ~7.8-8.0 | Doublet (d) |

| ¹H | H3, H7 | ~7.5-7.7 | Doublet (d) |

| ¹H | H4, H8 | ~8.2-8.4 | Singlet (s) |

| ¹³C | C1, C5 | ~130-135 | - |

| ¹³C | C2, C6 | ~95-100 | - |

| ¹³C | C3, C7 | ~138-142 | - |

| ¹³C | C4, C8 | ~128-132 | - |

| ¹³C | C9, C10 | ~136-140 | - |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. rsc.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₆I₂), the monoisotopic mass is approximately 379.86 g/mol . csu.edu.au

The fragmentation of the energetically unstable molecular ion provides valuable structural information. wikipedia.orgchemguide.co.uk The carbon-iodine bond is relatively weak and is a common site for cleavage in iodo-aromatic compounds. The primary fragmentation pathway for this compound is the sequential loss of the two iodine atoms.

Initial Fragmentation: Loss of a single iodine radical (I•) from the molecular ion (M⁺) results in a prominent fragment ion at [M-I]⁺.

Secondary Fragmentation: The [M-I]⁺ fragment can then lose the second iodine radical to produce the di-deiodinated naphthalene cation [M-2I]⁺.

Another possible, though often less favorable, fragmentation pathway involves the elimination of a neutral iodine molecule (I₂), leading to a fragment ion [M-I₂]⁺.

Major Predicted Fragments in the Mass Spectrum of this compound

| Ion | Formula | m/z (approximate) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₆I₂]⁺ | 380 | Molecular Ion |

| [M-I]⁺ | [C₁₀H₆I]⁺ | 253 | Loss of one iodine atom |

| [M-2I]⁺ | [C₁₀H₆]⁺ | 126 | Loss of two iodine atoms |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound was not found in the searched literature, analysis of its isomers, such as 1,5-diiodonaphthalene (B1598947) and 2,3-diiodonaphthalene, provides insight into the type of data obtained. csu.edu.aucsu.edu.au For instance, the crystal structure of 1,5-diiodonaphthalene was determined to be in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. csu.edu.au A crystallographic study of this compound would similarly reveal its space group, unit cell parameters (a, b, c, α, β, γ), and the packing arrangement of the molecules in the crystal lattice. Such an analysis would likely show a planar naphthalene core with the C-I bonds lying in the plane of the aromatic ring and would detail any intermolecular interactions, such as I···I or I···π contacts, that govern the crystal packing.

Typical Data Obtained from X-ray Crystallography (Illustrated with Isomer Data)

| Parameter | Description | Example Value (for 1,5-diiodonaphthalene) csu.edu.au |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the a-axis. | 7.0211 |

| b (Å) | Unit cell dimension along the b-axis. | 11.5366 |

| c (Å) | Unit cell dimension along the c-axis. | 12.1874 |

| α, β, γ (°) | Angles of the unit cell. | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell. | 987.17 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The naphthalene core of this compound is the primary chromophore, responsible for its absorption of UV light.

UV-Vis Absorption: Unsubstituted naphthalene exhibits strong absorption bands in the UV region, corresponding to π→π* electronic transitions. The introduction of iodine atoms at the 2 and 6 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This red shift is due to the interaction of the lone pair electrons on the iodine atoms with the π-system of the naphthalene ring, which alters the energy levels of the molecular orbitals.

Fluorescence: While naphthalene itself is known to be fluorescent, the presence of heavy atoms like iodine in this compound is predicted to significantly quench this fluorescence. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process competes with fluorescence, thereby reducing or eliminating the fluorescence quantum yield. Consequently, this compound is expected to be weakly fluorescent or non-fluorescent.

Expected Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Expected Observation | Reason |

|---|---|---|---|

| UV-Vis Absorption | λmax | Shifted to longer wavelengths compared to naphthalene. | Bathochromic shift due to iodine substituents. |

| Fluorescence Emission | Quantum Yield (ΦF) | Very low or negligible. | Fluorescence quenching via the heavy-atom effect. |

Theoretical and Computational Investigations of 2,6 Diiodonaphthalene

Modeling of Polymerization Processes and Material Performance

Theoretical and computational modeling plays a crucial role in understanding and predicting the behavior of polymers derived from 2,6-diiodonaphthalene. These models provide insights into the structure-property relationships that govern the performance of the resulting materials, guiding the design of new polymers with tailored characteristics. While direct modeling of the polymerization of this compound is not extensively documented in publicly available research, significant computational work has been done on analogous naphthalene-based polymers, particularly poly(ethylene 2,6-naphthalate) (PEN), which serves as a valuable model for understanding the material performance.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools used to investigate the properties of these polymers at the atomic and molecular levels. These methods allow researchers to predict various material characteristics, including thermal stability, mechanical strength, and barrier properties, which are critical for many advanced applications.

Molecular Dynamics Simulations

Molecular dynamics simulations have been effectively used to study the influence of incorporating naphthalene (B1677914) structures into polymer chains. For instance, in the case of polyimides modified with a naphthalene-containing diamine monomer, MD simulations have been employed to investigate the fractional free volume (FFV) of the polymer films. The introduction of the rigid naphthalene ring was found to enhance the regularity of the polymer chain segments. mdpi.com This increased orderliness in the molecular chains leads to improved mechanical properties. As the concentration of the naphthalene-containing monomer is varied, the π–π stacking interactions between the naphthalene rings become more dominant, influencing the dense packing of the molecular chains. mdpi.com

These simulations can provide a qualitative and quantitative understanding of how structural modifications at the monomer level translate into macroscopic material properties. By calculating parameters such as the radius of gyration and radial distribution functions, researchers can model the phase behavior and miscibility of polymer blends containing naphthalene-based polymers.

Density Functional Theory (DFT) Studies

Density Functional Theory is another computational method that has been applied to understand the electronic and structural properties of naphthalene-based materials. DFT calculations are particularly useful for studying the properties of smaller molecules and oligomers that serve as models for the larger polymer system. For example, DFT has been used to study the structural and electronic properties of novel 2,6-distyrylnaphthalene chromophores. rsc.org Such studies provide insights into the electronic transitions and photophysical properties of these materials.

Furthermore, DFT calculations have been used to support experimental findings on naphthalene-based organic nanoparticles, helping to elucidate their spectral properties. aip.org These theoretical investigations are crucial for designing materials with specific optical and electronic properties for applications in fields like organic electronics.

Predicting Material Performance

Computational models are instrumental in predicting the performance of naphthalene-based polymers in various applications. For instance, simulations have been used to understand why polymers derived from naphthalates can exhibit superior barrier performance compared to their benzene-ring-containing counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). iastate.edu The rigid and planar nature of the naphthalene unit restricts the mobility of the polymer chains, which in turn can reduce the diffusion of gases through the material.

The thermal and mechanical properties of poly(ethylene 2,6-naphthalate) have been extensively studied, and computational models can complement these experimental investigations. For example, the higher glass transition temperature of PEN compared to PET is attributed to the stiffer polymer backbone resulting from the presence of the naphthalene ring. cambridge.org Modeling can help to quantify these effects and predict how changes in the polymer architecture will affect its thermal stability and mechanical response.

In a study on the degradation of PET by enzymes, a combination of classical and hybrid quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations was used to understand the reaction mechanism at a molecular level. tunonlab.comnih.gov Similar computational approaches could be applied to model the degradation and long-term stability of naphthalene-based polyesters, providing valuable information for their use in sustainable applications.

The following table summarizes key findings from theoretical and computational investigations on naphthalene-containing polymers, which serve as a proxy for understanding the potential performance of polymers derived from this compound.

| Polymer System Studied | Computational Method | Investigated Properties | Key Findings |

| Naphthalene-containing polyimides | Molecular Dynamics (MD) | Fractional Free Volume, Mechanical Properties | Introduction of naphthalene rings enhances chain regularity and improves mechanical properties. mdpi.com |

| 2,6-distyrylnaphthalene chromophore | Density Functional Theory (DFT) | Structural and Electronic Properties | Provided insights into the electronic transitions and photophysical behavior. rsc.org |

| Naphthalene-based organic nanoparticles | Density Functional Theory (DFT) | Spectral Properties | Supported experimental findings on the material's optical characteristics. aip.org |

| Naphthalate-derived polymers | Simulation and Experiments | Gas Diffusivity, Barrier Performance | Naphthalate polymers can exhibit superior barrier properties compared to PET. iastate.edu |

| Poly(ethylene terephthalate) degradation | QM/MM Molecular Dynamics | Enzymatic Degradation Mechanism | Elucidated the reaction pathway and energy barriers for polymer degradation. tunonlab.comnih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

While traditional methods like the oxyiodination of naphthalene (B1677914) remain prevalent for the synthesis of 2,6-diiodonaphthalene, research is pivoting towards more sustainable and efficient techniques that offer improved yields, selectivity, and milder reaction conditions.

A significant emerging area is the application of mechanochemistry , which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. This solid-state approach presents a green alternative to conventional solution-based syntheses, which typically require large volumes of organic solvents and often involve lengthy reaction times and energy-intensive purification steps. Mechanochemical methods, such as ball milling, can enhance reaction rates by ensuring high concentrations of reagents and efficient mixing. Recent studies on the mechanochemical synthesis of related organochalcogen compounds from diiodoarenes have demonstrated the potential of this strategy for activating C-I bonds, suggesting a viable and environmentally friendly route for the synthesis and derivatization of this compound.

| Parameter | Traditional Solution-Based Synthesis | Emerging Mechanochemical Synthesis |

|---|---|---|

| Energy Input | Thermal (heating/refluxing) | Mechanical (grinding/milling) |

| Solvent Use | High volumes of organic solvents | Solvent-free or minimal (Liquid-Assisted Grinding) |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Significant solvent and byproduct waste | Minimal |

| Potential Advantages | Well-established and understood | Reduced environmental impact, faster reactions, potentially novel reactivity and products |

Integration into Multi-component Systems and Hybrid Materials

The defined geometry and bifunctional nature of this compound make it an ideal building block for constructing sophisticated, high-performance materials. Its derivatives are being explored for integration into polymers, porous frameworks, and other hybrid systems.

Porous Organic Polymers (POPs): this compound is a promising candidate for synthesizing POPs, which are materials characterized by high porosity, low density, and excellent stability. The rigid naphthalene core can act as a strut, while the reactive C-I bonds provide anchor points for cross-linking reactions (e.g., Sonogashira coupling with di- or tri-ethynyl monomers) to form extended, three-dimensional networks. The resulting materials are being investigated for applications such as gas storage, catalysis, and the separation of organic solvents, where pore size and functionality can be tailored by selecting appropriate co-monomers.

Advanced Polymers for Organic Electronics: The naphthalene core is a well-established component in organic electronic materials. The 2,6-substitution pattern is particularly valuable for creating linear, conjugated polymers. Through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, this compound can be polymerized with various aromatic comonomers to produce materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions. The resulting polymers can exhibit desirable properties like high charge carrier mobility and thermal stability, which are crucial for device performance.

Advanced Computational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new materials by predicting their properties before synthesis. Researchers are increasingly applying these methods to design novel derivatives of this compound tailored for specific electronic and optical applications.

By performing in silico modifications to the core 2,6-disubstituted naphthalene structure—for example, by replacing the iodine atoms with different functional groups or extending the conjugated system—scientists can calculate key parameters that govern material performance. These calculations can predict how structural changes will affect the planarity of the molecule, its frontier molecular orbital (HOMO/LUMO) energy levels, electron affinity, and reorganization energies. This information is critical for designing new n-type and p-type semiconductors for transistors, as well as new chromophores for OLEDs and acceptors for organic solar cells. TD-DFT (Time-Dependent DFT) calculations can further predict the absorption and emission spectra of

Q & A

Basic: What are the established synthetic routes for preparing 2,6-diiodonaphthalene, and what factors influence yield and purity?

Answer:

The synthesis of this compound typically involves iodination of naphthalene derivatives under controlled conditions. A common method includes reacting dimethoxynaphthalene with n-BuLi and TMSCl, followed by iodination using ICl to yield the diiodinated product . Key factors affecting yield and purity include:

- Reagent stoichiometry : Excess iodine or iodinating agents can lead to over-iodination.

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like ring-opening.

- Purification : Column chromatography or recrystallization in nonpolar solvents (e.g., hexane) enhances purity.

Yield optimization often requires iterative adjustment of these parameters.

Advanced: How can reaction conditions be optimized for the carbonylation of this compound to produce high-purity naphthalenedicarboxylic acid esters?

Answer:

Carbonylation of this compound using methanol and palladium acetate catalysts at 150°C is a well-studied route . Critical optimization strategies include:

- Catalyst loading : 10–20 mg Pd per gram of substrate balances cost and efficiency.

- Adsorbents : Molecular sieves (e.g., 4Å) remove water co-produced during esterification, improving conversion rates (e.g., 89% yield with Na 13X sieves vs. 75% without adsorbents) .

- Pressure : Maintaining CO pressure at 500–800 psig ensures sufficient reagent contact.

Example data from optimized conditions:

| Example | Catalyst (mg Pd) | Adsorbent | Conversion (%) | Ester:Acid Ratio |

|---|---|---|---|---|

| 4 | 15 | Na 13X | 89 | 9:1 |

| C-1 | 15 | None | 75 | 5:1 |

Basic: What spectroscopic techniques are employed to characterize this compound and its derivatives?

Answer:

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for iodinated positions) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-QTOF) confirms molecular weight (e.g., [M+H] at m/z 454.81) .

- X-ray crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Advanced: What strategies address contradictory data in catalytic efficiency studies involving this compound?

Answer:

Contradictions in catalytic performance (e.g., varying % conversion in carbonylation) often stem from:

- Adsorbent variability : Molecular sieve type (4Å vs. Na 13X) alters water removal efficiency, directly impacting ester:acid ratios .

- Catalyst deactivation : Trace oxygen or moisture can poison palladium catalysts. Rigorous solvent drying and inert atmospheres mitigate this .

- Reaction monitoring : Real-time GC-MS analysis identifies intermediate byproducts, enabling mid-reaction adjustments .

Basic: What are the primary applications of this compound in materials science?

Answer:

- Precursor for molecular ribbons : Serves as a building block in synthesizing zig-zag oxygen-doped peri-acenoacenes, critical for organic electronics .

- Polymer synthesis : Carbonylation-derived naphthalenedicarboxylic esters are monomers for high-performance polyesters .

Advanced: How does regioselectivity in iodination reactions impact the synthesis of this compound?

Answer:

Regioselectivity is controlled by:

- Directing groups : Methoxy or hydroxy groups on naphthalene direct iodination to specific positions. For example, 2,6-dihydroxynaphthalene derivatives favor iodination at the 1,4-positions under oxidative conditions .

- Reagent choice : ICl vs. I alters electrophilic substitution patterns. ICl in THF at −78°C yields this compound selectively .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of iodinated aromatic vapors.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Halogenated waste streams must comply with EPA guidelines for aryl iodides .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。